

physical and chemical properties of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dichlorobenzo[d]isoxazole

Cat. No.: B103352

[Get Quote](#)

An In-depth Technical Guide to 3,6-Dichlorobenzo[d]isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3,6-Dichlorobenzo[d]isoxazole**, a halogenated aromatic heterocyclic compound. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates predicted data and information from closely related analogs to offer a broader understanding of its characteristics.

Core Physical and Chemical Properties

3,6-Dichlorobenzo[d]isoxazole, with the CAS number 16263-54-0, is a solid at room temperature.^[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₃ Cl ₂ NO	[2] [3]
Molecular Weight	188.01 g/mol	[4]
Predicted Boiling Point	290.1 ± 20.0 °C	[2]
Predicted Density	1.522 ± 0.06 g/cm ³	[2]
Predicted pKa	-6.76 ± 0.30	[2]
XLogP3	3.3	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]

Spectral and Spectroscopic Data

Detailed experimental spectral data for **3,6-Dichlorobenzo[d]isoxazole** is not readily available in the surveyed literature. However, based on the analysis of related isoxazole derivatives, the following characteristics can be anticipated.[\[5\]](#)[\[6\]](#)[\[7\]](#)

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the chlorine atoms on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzisoxazole core. The carbons attached to chlorine and those in the heterocyclic ring will have characteristic chemical shifts.[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C=N and C-O stretching within the isoxazole ring, as well as vibrations corresponding to the chlorinated benzene ring.[\[6\]](#)

Mass Spectrometry: Electron impact mass spectrometry of related dichloro-3-aryl-2,1-benzisoxazoles suggests that fragmentation may involve rearrangement to a more stable dichloroacridinone cation radical.[\[5\]](#)

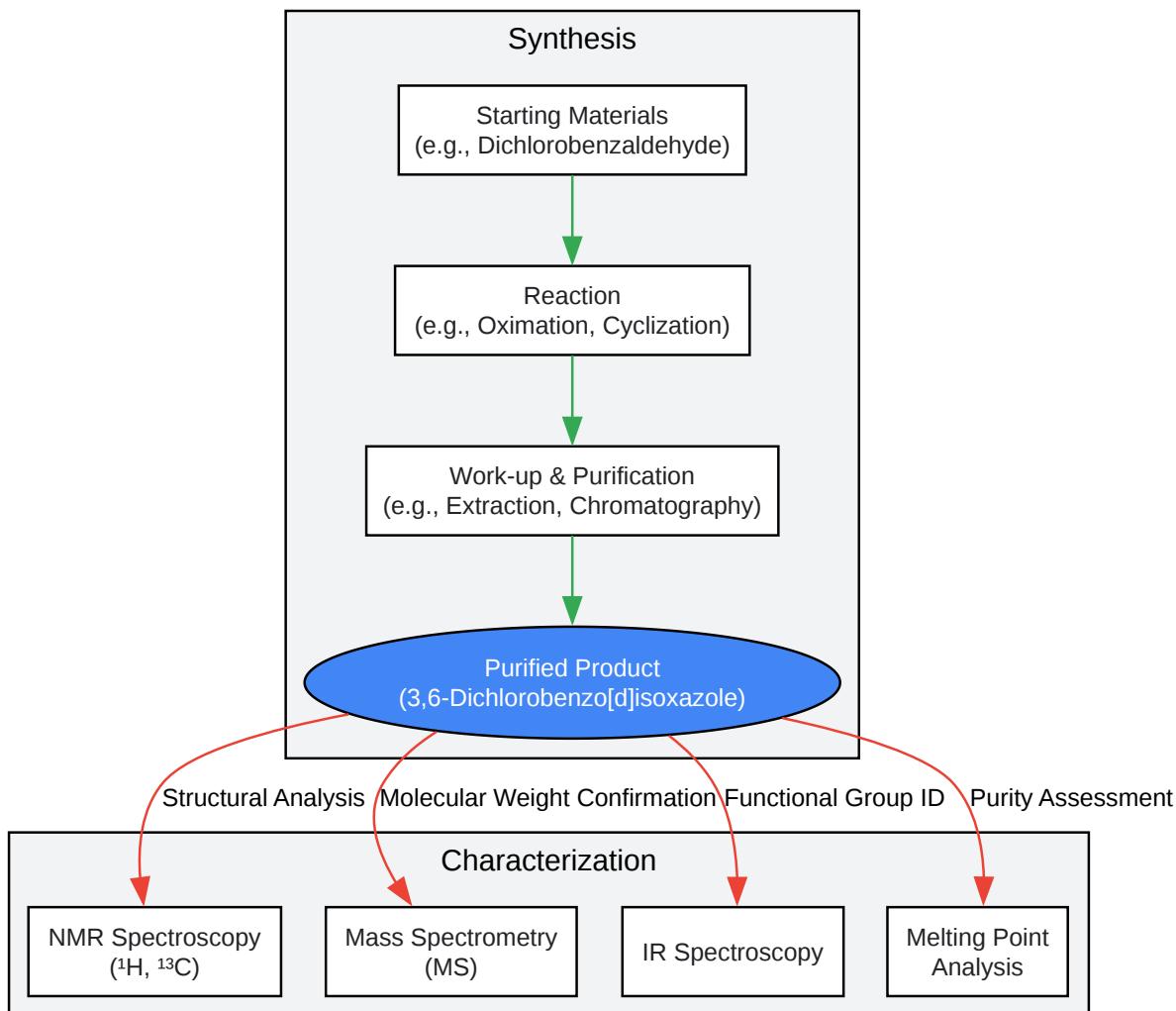
Synthesis and Reactivity

General Synthetic Approach

While a specific, detailed protocol for the synthesis of **3,6-Dichlorobenzo[d]isoxazole** is not explicitly documented in the reviewed literature, a general and plausible synthetic pathway can be adapted from the synthesis of analogous chlorinated benzo[d]isoxazoles.^[8] The primary strategy involves the intramolecular cyclization of an ortho-substituted aromatic precursor. A key starting material would be a suitably substituted dichlorobenzaldehyde.

The general synthetic pathway would likely involve the following key steps:

- Oxime Formation: Conversion of a dichlorobenzaldehyde derivative to its corresponding oxime using hydroxylamine.
- Cyclization: A base-mediated intramolecular cyclization to form the benzisoxazole ring system.


Reactivity and Stability

The chemical reactivity of **3,6-Dichlorobenzo[d]isoxazole** is dictated by the benzisoxazole ring system and the presence of two chlorine atoms. The isoxazole ring is known to participate in various chemical transformations. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under certain conditions, leading to ring-opening reactions.

For optimal stability, it is recommended to store **3,6-Dichlorobenzo[d]isoxazole** under an inert atmosphere (nitrogen or argon) at 2-8°C.^[2]

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a dichlorinated benzo[d]isoxazole derivative.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and characterization.

Potential Biological Activity

The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.^[9] Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. However, specific studies on the biological activity and potential involvement in signaling pathways of **3,6-Dichlorobenzo[d]isoxazole** have not been identified in the current literature search. Further research is required to elucidate its biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzisoxazole synthesis [organic-chemistry.org]
- 2. e-journals.in [e-journals.in]
- 3. ij crt.org [ij crt.org]
- 4. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. butlerov.com [butlerov.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- To cite this document: BenchChem. [physical and chemical properties of 3,6-Dichlorobenzo[d]isoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103352#physical-and-chemical-properties-of-3-6-dichlorobenzo-d-isoxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com